molecular formula C17H17FN2O3 B2643534 N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898357-82-9

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2643534
CAS No.: 898357-82-9
M. Wt: 316.332
InChI Key: DXWYERNKAXTXAS-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine and methoxy functional groups attached to phenyl and phenethyl moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-methoxyphenethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide
  • N1-(3-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-15-7-5-12(6-8-15)9-10-19-16(21)17(22)20-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYERNKAXTXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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